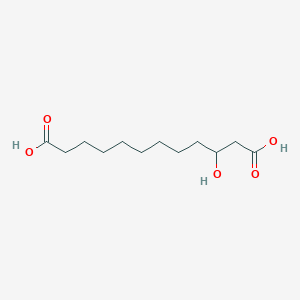

3-Hydroxydodecanedioic acid

Vue d'ensemble

Description

3-Hydroxydodecanedioic acid belongs to the class of organic compounds known as medium-chain hydroxy acids and derivatives . These are hydroxy acids with a 6 to 12 carbon atoms long side chain . It is used in studies of fatty acid metabolic disorders such as ketoacidosis where enzyme deficiencies are believed to be present .

Synthesis Analysis

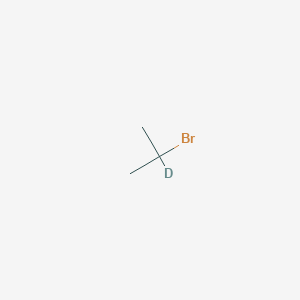

The synthesis of this compound involves a combination of omega-oxidation and incomplete beta-oxidation . The synthetic schemes for the synthesis of this compound and a di-deuterated analog have been reported, suitable for use in a stable-isotope dilution mass spectrometric analytical approach .Molecular Structure Analysis

The molecular formula of this compound is C12H22O5 . It has an average mass of 246.300 Da and a monoisotopic mass of 246.146729 Da .Chemical Reactions Analysis

The chemical reactions involving this compound are primarily related to fatty acid metabolic disorders . The compound is known to be excreted by children with long-chain hydroxyacyl CoA dehydrogenase deficiency (LCHAD) deficiency .Applications De Recherche Scientifique

Biological Production and Metabolic Engineering

3-Hydroxydodecanedioic acid, a type of hydroxy acid, has garnered interest in scientific research, particularly in the field of biological production and metabolic engineering. It's seen as a valuable platform chemical with potential applications in various industries.

Biological Production from Glucose or Glycerol : Kumar et al. (2013) discuss how 3-hydroxypropionic acid (3-HP), a similar compound, can be produced biologically from glucose or glycerol, underscoring its value as a platform chemical (Kumar, Ashok, & Park, 2013).

Fermentative Production in Saccharomyces cerevisiae : Chen et al. (2014) evaluated the production of 3-HP in yeast, Saccharomyces cerevisiae, through the malonyl-CoA pathway, providing insights into using yeast as a cell factory for 3-HP production (Chen, Bao, Kim, Siewers, & Nielsen, 2014).

Biosynthetic Pathways for Production : Jiang, Meng, and Xian (2009) present a comprehensive review of the biosynthetic pathways that could be constructed for 3-HP production, including mass and redox balances, thermodynamic favorability, and future research needs (Jiang, Meng, & Xian, 2009).

Use in Bioplastic Production : Jers et al. (2019) highlight how 3-HP, in its polymerized form, can be used in bioplastic production, and discuss the state of the art in 3-HP bio-production comparing yields in different microbial cell factories (Jers, Kalantari, Garg, & Mijakovic, 2019).

Gene Expression Control for Production : Hanko, Minton, and Malys (2017) investigate the kinetics and dynamics of a 3-HP-inducible system in response to 3-HP, paving the way for its use in synthetic biology and biotechnology applications (Hanko, Minton, & Malys, 2017).

Metabolic Engineering for Enhanced Production : Jung et al. (2014) explore metabolic engineering strategies to enhance 3-HP production from glycerol in Escherichia coli, demonstrating significant improvements in glycerol utilization rate and 3-HP titer (Jung, Kang, Chu, Choi, & Cho, 2014).

Biosynthesis from CO2 in Cyanobacteria : Wang et al. (2016) present a study on the biosynthesis of 3-HP directly from CO2 in cyanobacterium Synechocystis sp. PCC 6803, showing the feasibility of photosynthetic production of 3-HP directly from sunlight and CO2 (Wang, Sun, Gao, Shi, Wu, Chen, & Zhang, 2016).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

3-hydroxydodecanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O5/c13-10(9-12(16)17)7-5-3-1-2-4-6-8-11(14)15/h10,13H,1-9H2,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYVQCLGZFXHEGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCC(=O)O)CCCC(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70586568 | |

| Record name | 3-Hydroxydodecanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70586568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Hydroxydodecanedioic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000413 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

34574-69-1 | |

| Record name | 3-Hydroxydodecanedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34574-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxydodecanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70586568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Hydroxydodecanedioic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000413 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

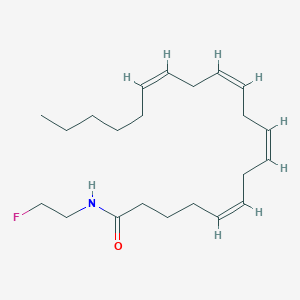

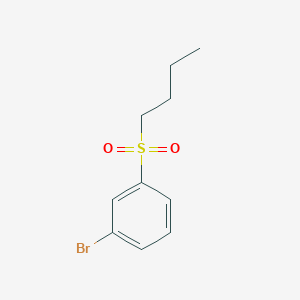

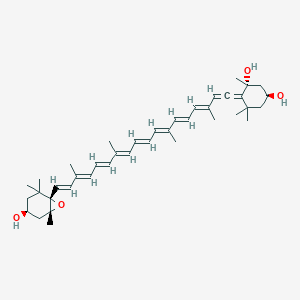

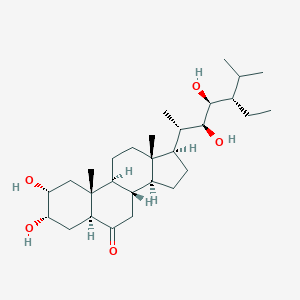

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-(Dimethylaminomethyl)phenyl]sulfanylphenol](/img/structure/B110062.png)